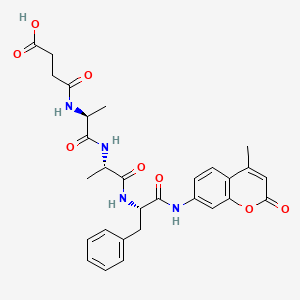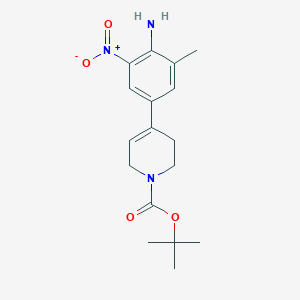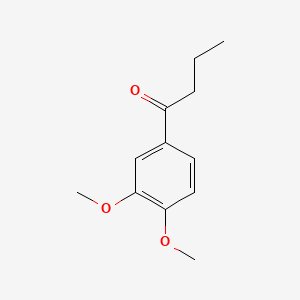
2,2',3,4,5-Pentachlorobiphényle
Vue d'ensemble
Description
2,2’,3,4,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is also known as 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro- .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,5-Pentachlorobiphenyl is C12H5Cl5, and its molecular weight is 326.433 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
One study suggests that PCB118 can induce thyroid cell dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells. The study found that higher concentrations of PCB118 can inhibit cell viability in a concentration- and time-dependent manner .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 2,2',3,4,5-Pentachlorobiphényle, en mettant l'accent sur six applications uniques :
Études de perturbation endocrinienne
Le this compound a été étudié pour son interaction avec les récepteurs des œstrogènes, qui sont impliqués dans la régulation de l'expression des gènes eucaryotes et affectent la prolifération et la différenciation cellulaires dans les tissus cibles . Ce composé est utilisé pour comprendre les mécanismes moléculaires de la perturbation endocrinienne.
Recherche sur la fonction des cellules thyroïdiennes
Ce composé a été utilisé dans des études impliquant la ligne cellulaire thyroïdienne de rat Fischer-5 (FRTL-5), qui se comporte de manière similaire aux thyrocytes normaux in vitro. Il sert de modèle pour étudier les fonctions des cellules thyroïdiennes pertinentes pour la physiopathologie humaine .
Neurotoxicité du développement
This compound : est un congénère pertinent sur le plan environnemental qui s'est avéré être un neurotoxique du développement (DNT), ciblant le cerveau en développement. La recherche sur ses effets toxiques énantiosélectifs est en cours .
Réceptivité utérine et implantation de l'embryon
Des recherches ont été menées sur l'effet de ce composé sur la réceptivité endométriale à l'implantation de l'embryon, en se concentrant sur le rôle du Hoxa10 maternel dans la formation des pinopodes pendant le développement de la réceptivité utérine de la souris .
Tests de viabilité cellulaire
Dans les tests de viabilité cellulaire, l'action de ce composé sous la déshydrogénase mitochondriale a été observée, où il est réduit en un produit de formazan soluble dans l'eau, la quantité produite étant corrélée positivement à la viabilité cellulaire .
Modélisation d'homologie et études d'accostage
Le composé a été utilisé dans la construction de modèles d'homologie d'isoformes P450 et de modèles d'accostage pour comprendre ses déterminants structuraux et ses interactions au niveau moléculaire .
Mécanisme D'action
Target of Action
The primary targets of 2,2’,3,4,5-Pentachlorobiphenyl are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cellular processes such as cell viability, apoptosis, and thyroid function .
Mode of Action
2,2’,3,4,5-Pentachlorobiphenyl interacts with its targets in a complex manner. It has been observed that higher concentrations of this compound can inhibit cell viability in a concentration- and time-dependent manner . The compound increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA, while decreasing NIS protein and mRNA levels . This suggests that 2,2’,3,4,5-Pentachlorobiphenyl induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Biochemical Pathways
The affected pathway is the Akt/FoxO3a/NIS signaling pathway . This pathway is crucial for thyroid cell function. The compound’s interaction with this pathway leads to an increase in Akt, p-Akt, and p-FoxO3a levels, and a decrease in NIS levels . This results in thyroid cell dysfunction .
Pharmacokinetics
They are highly lipophilic compounds, thus can cross the blood–brain barrier and enter the brain .
Result of Action
The molecular and cellular effects of 2,2’,3,4,5-Pentachlorobiphenyl’s action include a decrease in cell viability and an induction of apoptosis . At the molecular level, there is an increase in Akt, p-Akt, and p-FoxO3a levels, and a decrease in NIS levels . These changes lead to thyroid cell dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,5-Pentachlorobiphenyl. For instance, PCBs are bioaccumulated in the aquatic and terrestrial food chains and biomagnified in humans via food due to their lipophilicity . Therefore, the concentration of the compound in the environment and its bioavailability can significantly impact its action and efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,4-tetrachloro-5-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-4-2-1-3-6(8)7-5-9(14)11(16)12(17)10(7)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIURIRUDHVDRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074179 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55312-69-1 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055312691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GGO0GMYO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)


![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)





